[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate
Description
The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate features a bicyclic thieno-thiopyran core with two sulfone groups (7,7-dioxo) and an imino-amino group conjugated to a 4-chlorobenzoate ester. The E-configuration of the imine moiety is critical for its stereoelectronic properties, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4S2/c15-10-3-1-9(2-4-10)13(17)20-16-12-6-8-22(18,19)14-11(12)5-7-21-14/h1-5,7H,6,8H2/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCIRWXAYDOZNO-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NOC(=O)C3=CC=C(C=C3)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/OC(=O)C3=CC=C(C=C3)Cl)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate is a synthetic derivative with potential biological activities. Its structure combines a thienothiopyran moiety with a chlorobenzoate group, suggesting possible interactions with biological targets. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current literature.
Chemical Structure and Properties
The chemical formula for this compound is . Its molecular structure features a thieno[2,3-b]thiopyran core, which is known for its diverse biological activities. The presence of the 4-chlorobenzoate group enhances its lipophilicity and potential interaction with cellular membranes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate thioketones and amines. The following general steps outline the synthetic pathway:
-
Formation of Thieno[2,3-b]thiopyran Core :
- Reacting suitable thioketones with dicarbonyl compounds under acidic conditions.
-
Introduction of Amino Group :
- Amine substitution at the 4-position of the thienothiopyran scaffold.
-
Formation of Chlorobenzoate Ester :
- Esterification reaction with 4-chlorobenzoic acid.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of thiophenes and thienothiopyrans possess tumor growth inhibitory properties against human cancer cell lines such as CCRF-CEM leukemia cells and others .
- A related study showed that certain benzoate derivatives exhibited IC50 values in the low micromolar range against multiple cancer types .
Antibacterial Activity
The compound's antibacterial properties have also been explored. Compounds featuring similar structural motifs have shown:
- Moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL against Staphylococcus aureus .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- DPPH radical scavenging assays indicated that derivatives can effectively reduce oxidative stress by scavenging free radicals .
Case Study 1: Cytotoxicity Assessment
A recent study investigated the cytotoxic effects of thienothiopyran derivatives on a panel of twelve human cancer cell lines. The results highlighted that specific modifications in the chemical structure significantly enhanced anticancer activity compared to baseline compounds .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | CCRF-CEM | 5.0 |
| Compound B | MCF-7 | 12.0 |
| Compound C | HeLa | 8.5 |
Case Study 2: Antibacterial Testing
Another study focused on assessing the antibacterial efficacy of chlorobenzoate derivatives against clinical isolates of bacteria. The results showed that certain derivatives had notable activity against resistant strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Scientific Research Applications
The compound [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. This article delves into its applications, supported by case studies and data tables.
Structural Features
The compound features a thieno[2,3-b]thiopyran core, which is known for its diverse reactivity and potential as a pharmacophore in medicinal chemistry. The presence of the amino group and the 4-chlorobenzoate moiety enhances its bioactivity.
Pharmaceutical Development
The compound has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of thieno[2,3-b]thiopyran exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thieno derivatives could induce apoptosis in breast cancer cells through mitochondrial pathways.
Research indicates that compounds related to thieno[2,3-b]thiopyran structures often exhibit antimicrobial and antifungal properties. A specific study highlighted that certain derivatives demonstrated significant inhibition against pathogenic fungi and bacteria, suggesting their potential use in developing new antibiotics or antifungal agents .
Material Science
Due to its unique electronic properties, this compound is being explored in material science for applications in organic electronics and photovoltaics. The thieno[2,3-b]thiopyran structure can facilitate charge transport, making it suitable for organic semiconductor applications .
Synthetic Chemistry
The compound serves as a versatile intermediate in synthetic organic chemistry. Its functional groups allow for further modifications, leading to the synthesis of more complex molecules with tailored properties for specific applications in drug discovery and materials science .
Table of Case Studies
Comparison with Similar Compounds
Substituent Variations on the Benzoate Group
The 4-chlorobenzoate ester distinguishes this compound from analogs with different aryl substituents. Key comparisons include:
Key Observations :
Functional Group Diversity in Thieno-Thiopyran Derivatives
The thieno-thiopyran core is versatile, accommodating varied functional groups:
Key Observations :
- Ester vs. Amide/Sulfonamide : The target compound’s ester group is less polar than sulfonamides, affecting bioavailability and solubility. Sulfonamide derivatives (e.g., Dorzolamide-related compounds) are clinically used for glaucoma, highlighting the core’s therapeutic relevance .
- Synthetic Flexibility : The core’s compatibility with diverse groups (esters, amides, sulfonamides) enables tailored modifications for specific applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 4-chlorobenzoate?
- Methodology : The compound’s synthesis involves multi-step protocols, including Mitsunobu-type reactions for stereochemical control. For example, analogous thieno-thiopyran derivatives are synthesized via nucleophilic substitution under nitrogen atmosphere using triphenylphosphine and toluene as solvent .
- Key Steps :
- Protection/deprotection of functional groups (e.g., nitrobenzenesulfonyl groups) to prevent side reactions.
- Diastereoselective formation of the thiopyran core via intramolecular cyclization.
- Final esterification with 4-chlorobenzoic acid derivatives under anhydrous conditions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm regiochemistry and stereochemistry. For example, thieno-thiopyran derivatives exhibit characteristic aromatic proton shifts at δ 7.60–7.40 ppm and thiopyran methyl groups at δ 2.64–2.82 ppm .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., expected [M+H] for CHNOS: 301.1369) .
- HPLC : Purity assessment (>95%) using reverse-phase columns .
- Data Interpretation : Cross-validation of spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
Q. What are the key stability considerations for this compound under different storage conditions?
- Stability Profile :
- Hydrolysis : The ester linkage is susceptible to hydrolysis in aqueous environments. Store in anhydrous solvents (e.g., DMSO-d or dry DCM).
- Light Sensitivity : The thiopyran core may degrade under UV exposure; use amber vials for long-term storage.
- Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can X-ray crystallography be optimized for determining the stereochemistry of this compound?
- Crystallization : Use vapor diffusion with solvents like ethyl acetate/hexane. The thiopyran moiety often forms well-ordered crystals due to sulfur’s heavy atom effect .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
- ADPs (Anisotropic Displacement Parameters) : Refine non-H atoms anisotropically.
- Hydrogen Placement : Use riding models or locate via difference Fourier maps .
Q. What strategies are effective for resolving contradictions in spectroscopic data during structure elucidation?
- Case Example : Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., rotational isomerism).
- Solutions :
- VT-NMR : Variable-temperature NMR to identify conformational equilibria (e.g., coalescence temperatures).
- DFT Modeling : Compare computed and experimental chemical shifts to validate static vs. dynamic structures .
Q. What methodologies are used to study the interaction of this compound with biological targets like enzymes?
- Biochemical Assays :
- Enzyme Inhibition : Test against 4-chlorobenzoate dehalogenase (a homolog in Pseudomonas spp.) using UV-Vis spectroscopy to monitor substrate depletion .
- Binding Affinity : Surface Plasmon Resonance (SPR) or ITC to measure values.
- Computational Docking : Use AutoDock Vina to predict binding modes, focusing on the 4-chlorobenzoate moiety’s role in active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
